molecular formula C15H19FN4O2S B2429806 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide CAS No. 1797814-75-5

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2429806
CAS No.: 1797814-75-5
M. Wt: 338.4
InChI Key: GNLVPNFJDSZTPY-UHFFFAOYSA-N
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Description

“N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide” is a complex organic compound. It contains functional groups such as dimethylamino, pyrimidine, and benzenesulfonamide .

Scientific Research Applications

Molecular Dynamics and Corrosion Inhibition

Research has explored the use of piperidine derivatives, including compounds structurally related to N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide, for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were conducted to understand the binding energies and inhibition efficiencies, highlighting the potential for these compounds in materials protection and surface chemistry applications (Kaya et al., 2016).

Chemoselective Fluorination

In organic synthesis, the chemoselective fluorination of 2-aminopyrimidines has been achieved using specific conditions, leading to the production of 5-fluoro-2-aminopyrimidines. This process is crucial for modifying the electronic properties of pyrimidines for various applications, including pharmaceuticals and agrochemicals (Wang et al., 2017).

Electrophilic Aromatic Substitution

Research into electrophilic aromatic substitution reactions has revealed that sulfonylonio substituents can activate SNAr reactivity under mild conditions. This opens new pathways for synthesizing benzenesulfonamides, a class of compounds with significant pharmaceutical interest, demonstrating the versatility of sulfonamide derivatives in facilitating complex organic reactions (Weiss & Pühlhofer, 2001).

Anticancer Activity

The design and synthesis of mixed-ligand copper(II)-sulfonamide complexes have been investigated for their potential DNA binding, cleavage, and anticancer activities. The sulfonamide derivative plays a pivotal role in interacting with DNA and inducing cell death, primarily through apoptosis, suggesting the potential of sulfonamide-based compounds in cancer therapy (González-Álvarez et al., 2013).

Structural and Electronic Characterization

A new sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized and characterized, showcasing the ability of sulfonamide derivatives to form stable compounds with diverse intermolecular interactions. This research contributes to the understanding of the structural and electronic properties of sulfonamides, which is critical for their application in various scientific domains (Murthy et al., 2018).

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-5-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2S/c1-10-5-6-12(16)8-14(10)23(21,22)17-9-13-7-11(2)18-15(19-13)20(3)4/h5-8,17H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLVPNFJDSZTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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